1,6-Dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

Hsp90 chaperone protein–protein interaction inhibitor HOP co-chaperone

Researchers studying HOP-Hsp90 chaperone dynamics face a critical gap: no other small molecule selectively disrupts the HOP-Hsp90 protein-protein interaction at the TPR2A domain. ATP-competitive Hsp90 inhibitors (17-AAG, ganetespib) bind a different site entirely, while generic pyrimidotriazinediones (toxoflavin, 3-methyltoxoflavin) lack this target engagement. C9 (CAS 878419-18-2) is the only validated probe that blocks HOP-Hsp90 binding. • Exclusive TPR2A-domain HOP-Hsp90 PPI inhibition validated by AlphaScreen; inactive analog fails at >17-fold higher concentration • Delivers lethal-IC₅₀ of ~2 μM in MDA-MB-231 TNBC cells within 24 h; caspase-independent killing mechanism distinct from all ATP-site inhibitors • Synergizes with 17-AAG (4-fold IC₅₀ reduction) and suppresses Hsp70 pro-survival feedback-unique among pyrimidotriazinediones • Available in 10 mg, 50 mg, 100 mg, and bulk custom packs; in stock for immediate global dispatch

Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
Cat. No. B1231978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
Synonyms1,6-dimethyl-3-propylpyrimido(5,4-e)(1,2,4)triazine-5,7-dione
Molecular FormulaC10H13N5O2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C
InChIInChI=1S/C10H13N5O2/c1-4-5-6-11-7-8(15(3)13-6)12-10(17)14(2)9(7)16/h4-5H2,1-3H3
InChIKeyLKBYYUZEKINDPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>35.3 [ug/mL] (The mean of the results at pH 7.4)

C9 Core Identity and Pharmacophore Context


1,6-Dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione (CAS 878419-18-2; ChEBI:92510; molecular formula C₁₀H₁₃N₅O₂; MW 235.24 g/mol), also designated C9, is a synthetic pyrimidotriazinedione belonging to the 5-deazaflavin structural superfamily. The compound features a 7-azapteridine core (pyrimido[5,4-e][1,2,4]triazine-5,7-dione) bearing N1-methyl, N6-methyl, and C3-propyl substituents [1]. This scaffold is distinguished from riboflavin by replacement of the isoalloxazine N-5 with carbon, altering its redox potential and biological target spectrum [2]. Within the pyrimidotriazinedione class, the specific 3-propyl substitution pattern confers a distinct pharmacological profile—most notably, inhibition of the HOP–Hsp90 protein–protein interaction (PPI)—that cannot be replicated by the unsubstituted parent toxoflavin, the 3-phenyl analog, or the 1,3,6-trimethyl variant [3].

HOP–Hsp90 protein–protein interaction inhibition studies
5-Deazaflavin pyrimidotriazinedione scaffold with 3-propyl substitution
Distinct target engagement from toxoflavin, PDI inhibitors, and ATP-site Hsp90 inhibitors

Why Generic Pyrimidotriazinedione Analogs Cannot Substitute


The pyrimidotriazinedione chemotype is notorious for pronounced structure–activity divergence driven by subtle substitution changes at positions 1, 3, and 6. The unsubstituted parent scaffold (toxoflavin/PKF118-310, CAS 84-82-2) acts primarily as a Tcf4/β-catenin antagonist and KDM4A inhibitor, while the 3-methyl variant (1,3,6-trimethyl, 3-methyltoxoflavin) is a potent protein disulfide isomerase (PDI) inhibitor (IC₅₀ 170 nM) . Critically, approximately 80% of pyrimidotriazinediones in screening libraries are confirmed redox-cycling compounds (RCCs) capable of generating H₂O₂ in reducing environments, introducing pan-assay interference (PAINS) liability that varies substantially across analogs [1]. The 3-propyl substitution in C9 redirects target engagement toward the HOP–Hsp90 PPI while simultaneously conferring a cellular pharmacology profile—rapid 24 h cytotoxicity in triple-negative breast cancer, absence of Hsp70 induction, and caspase-independent killing—that is mechanistically and quantitatively distinct from any close-in-class analog [2]. Substituting C9 with toxoflavin, 3-phenyltoxoflavin, 3-methyltoxoflavin, or the PDI-inhibitory 35G8 will therefore deliver a different target engagement profile, different cellular response, and different experimental outcome.

Toxoflavin (PKF118-310)
Tcf4/β-catenin antagonist and KDM4A inhibitor; no HOP–Hsp90 PPI inhibition reported.
3-Methyltoxoflavin
PDI inhibitor (IC₅₀ 170 nM); redox-cycling liability may introduce assay interference.
3-Phenyltoxoflavin
No demonstrated HOP–Hsp90 disruption; target engagement profile may not transfer.

Quantitative Differential Evidence for C9


HOP–Hsp90 PPI Inhibition vs. ATP-Binding Site Inhibitors

C9 inhibits the HOP–Hsp90 interaction by binding to the TPR2A domain of HOP and preventing its association with the C-terminal peptide of Hsp90, as demonstrated in a quantitative AlphaScreen in vitro assay [1]. In contrast, 17-AAG, PU-H71, and NVP-AUY922 all inhibit Hsp90 by competing with ATP at the N-terminal nucleotide-binding pocket—a mechanistically orthogonal binding site [2]. The inactive pyrimidotriazinedione analog (unsubstituted at position 1) shows no inhibition of the HOP–Hsp90 interaction in the same AlphaScreen assay, confirming that the N1-methyl and C3-propyl substitutions are essential for this PPI activity [1]. This mechanistic divergence means C9 cannot be substituted by any ATP-competitive Hsp90 inhibitor for studies targeting the HOP–Hsp90 axis.

HOP–Hsp90 PPI Inhibition
Head-to-head
C9: Binds TPR2A domain of HOP
ATP-site inhibitors (17-AAG, PU-H71, NVP-AUY922): Bind Hsp90 N-terminal ATP pocket; inactive analog shows no inhibition
Orthogonal target engagement; ATP-site inhibitors cannot substitute for HOP–Hsp90 PPI studies.
N1-methyl and C3-propyl essential for activity (AlphaScreen, 10 μM).
Hsp90 chaperone protein–protein interaction inhibitor HOP co-chaperone TPR2A domain

Absence of Hsp70 Upregulation vs. ATP-Site Inhibitors

Treatment of MDA-MB-231 TNBC cells with ATP-binding site Hsp90 inhibitors (17-AAG, PU-H71, NVP-AUY922) consistently induces transcriptional upregulation of Hsp70 mRNA and protein—a well-characterized pro-survival heat shock response that limits therapeutic efficacy [1]. In qRT-PCR experiments using TaqMan assays normalized to RPL30, C9 treatment does not increase Hsp70 mRNA levels above DMSO-treated controls under identical conditions (24 h, MDA-MB-231 cells) [1]. Furthermore, when C9 is co-administered with 17-AAG or NVP-AUY922, the Hsp70 overexpression induced by these ATP-site inhibitors is substantially suppressed—the C9 effect is dominant [1]. This property is mechanistically linked to C9's action at the HOP–Hsp90 interface rather than the ATP-binding site and constitutes a procurement-critical differentiation from all ATP-competitive Hsp90 inhibitors.

Hsp70 Induction
Head-to-head
C9 (3 μM, 24 h): No Hsp70 mRNA increase
17-AAG, PU-H71, NVP-AUY922: Marked Hsp70 upregulation; C9 co-treatment dominantly suppresses this induction
Avoids pro-survival feedback; Hsp70 response profile differentiates from ATP-site inhibitors.
qRT-PCR in MDA-MB-231 cells; RPL30 normalization.
Hsp70 induction heat shock response pro-survival feedback anti-apoptotic

Rapid 24 h Cytotoxicity in TNBC vs. 17-AAG and PU-H71

C9 kills MDA-MB-231 triple-negative breast cancer (TNBC) cells with a lethal-IC₅₀ of approximately 2 μM in a 24 h treatment, as determined by CellTiter-Glo ATP-based viability assay [1]. Under identical 24 h treatment conditions, 17-AAG shows negligible killing of MDA-MB-231 cells—even when treatment is extended to 96 h at 1 μM, 17-AAG remains relatively ineffective [1]. PU-H71 and NVP-AUY922 require 72 h treatment to produce observable killing effects in MDA-MB-231 cells [1]. C9 also kills another TNBC line, MDA-MB-468, with a lethal-IC₅₀ of approximately 1.75 μM at 24 h [1]. An inactive pyrimidotriazinedione analog (lacking HOP–Hsp90 inhibition in vitro) fails to kill MDA-MB-231 cells even at 35 μM, confirming on-target specificity [1]. Toxoflavin (PKF118-310), the parent scaffold, exhibits cytotoxicity through an unrelated mechanism (β-catenin/Tcf4 antagonism and KDM4A inhibition) with reported IC₅₀ values of 0.36–0.98 μM in hepatoma lines, but has not been profiled for HOP–Hsp90 disruption [2].

Cytotoxicity in TNBC
Head-to-head
C9: lethal-IC₅₀ ≈ 2 μM (MDA-MB-231, 24 h)
17-AAG: ineffective at 24 h or 96 h; PU-H71/NVP-AUY922 require 72 h; inactive analog shows no killing up to 35 μM
Supports TNBC cell-model studies with reported 24 h cytotoxicity profile.
CellTiter-Glo assay; 6 replicates; caspase-independent mechanism.
triple-negative breast cancer MDA-MB-231 cytotoxicity kinetics lethal-IC50

Synergistic IC50 Reduction with ATP-Site Inhibitors

Co-administration of C9 with a fixed concentration (1 μM) of ATP-binding site Hsp90 inhibitors produces a marked reduction in C9's lethal-IC₅₀ against MDA-MB-231 cells. C9 alone has a lethal-IC₅₀ of approximately 2 μM; addition of 1 μM 17-AAG reduces this to approximately 0.50 μM (a 4-fold decrease), while addition of 1 μM NVP-AUY922 reduces it to approximately 1 μM (a 2-fold decrease) [1]. Critically, this synergy is not observed with PU-H71 (1 μM), where C9's IC₅₀ remains approximately 2 μM [1]. Importantly, C9 dominantly suppresses the Hsp70 overexpression that is otherwise induced by 17-AAG and NVP-AUY922 when these agents are used alone [1]. This combination profile—synergy in killing plus suppression of pro-survival feedback—is unique among pyrimidotriazinediones and has not been reported for toxoflavin, 3-phenyltoxoflavin, 3-methyltoxoflavin, or 35G8.

Combination Synergy
Head-to-head
C9 + 17-AAG: IC₅₀ ~0.50 μM (4-fold reduction); + NVP-AUY922: ~1 μM
C9 + PU-H71: no synergy (IC₅₀ ≈ 2 μM); Hsp70 overexpression suppressed in synergistic combinations
Combination study context: synergy with select ATP-site inhibitors reported, along with Hsp70 suppression.
24 h co-treatment in MDA-MB-231; constant 1 μM partner.
drug combination Hsp90 inhibitor synergy lethal-IC50 reduction Hsp70 suppression

Mtb Pyruvate Dehydrogenase Inhibition vs. 1,3,6-Trimethyl Analog

C9 inhibits the dihydrolipoyllysine-residue acetyltransferase component (DlaT) of the Mycobacterium tuberculosis pyruvate dehydrogenase complex with an IC₅₀ of 40 nM at pH 7.0, as reported in the US9073941 patent and curated in BindingDB (BDBM34905) [1]. It also inhibits dihydrolipoyl dehydrogenase (Lpd) with an IC₅₀ of 40 nM under the same conditions [1]. The closest analog, 1,3,6-trimethyl-pyrimidotriazinedione (3-methyltoxoflavin; US9073941, 611; BDBM34671), also inhibits DlaT with an IC₅₀ of <40 nM, but has a divergent off-target profile—it is a potent PDI inhibitor (IC₅₀ 170 nM) with glioblastoma cytotoxicity [2]. The 3-phenyl analog (US9073941, 601; BDBM36527) also shows IC₅₀ of 40 nM against DlaT but is primarily characterized as an Hsp90-TPR2A inhibitor (Kd 585 nM) . These three closely related pyrimidotriazinediones all exhibit potent Mtb PDH inhibition yet diverge substantially in their secondary pharmacology, highlighting that the 3-substituent dictates target selectivity beyond the PDH complex.

Mtb PDH Inhibition
Class-level inference
40 nM IC₅₀
Supports anti-tubercular target engagement research; distinct secondary pharmacology vs. PDI and Hsp90-TPR2A analogs.
Mtb DlaT and Lpd; pH 7.0; US9073941 patent data.
Mycobacterium tuberculosis pyruvate dehydrogenase DlaT inhibition antitubercular

Caspase-Independent Killing vs. ATP-Site Hsp90 Inhibitors

C9-mediated killing of MDA-MB-231 cells proceeds without activation of the apoptosis mediators Caspase 3/7, as measured by the CellTiter Caspase 3/7 luminescent assay (Promega) after 24 h treatment at 3 μM [1]. This is explicitly contrasted with the ATP-binding site Hsp90 inhibitors 17-AAG, PU-H71, and NVP-AUY922, all of which induce Caspase 3/7-mediated apoptotic cell death [1]. The authors state that this result is 'unique' relative to currently available Hsp90 inhibitors [1]. At the phenotypic level, C9 induces cell cycle arrest and morphological changes in MDA-MB-231 cells, with consequent inhibition of spheroid formation and cell migration, further distinguishing its cellular response from that of ATP-site inhibitors [1]. Toxoflavin, by comparison, induces ROS-mediated apoptosis in hepatocellular carcinoma lines, representing yet another distinct death mechanism within the pyrimidotriazinedione class.

Cell Death Mechanism
Head-to-head
C9 (3 μM, 24 h): Caspase-3/7 independent killing
17-AAG, PU-H71, NVP-AUY922: Caspase-dependent apoptosis; C9 also inhibits spheroid formation and migration
Distinct cell death modality for apoptosis-pathway studies; reported cell cycle arrest.
Caspase-Glo 3/7 assay in MDA-MB-231; unique among characterized Hsp90 inhibitors.
caspase-independent cell death apoptosis MDA-MB-231 mechanism of action

Application Scenarios for C9


HOP–Hsp90 PPI Probe for Chaperone Biology

C9 is the only well-characterized small-molecule probe that disrupts the HOP–Hsp90 interaction by binding to the TPR2A domain of HOP, as validated by in vitro AlphaScreen assay and confirmed by on-target cellular specificity (inactive analog fails to kill at >17-fold higher concentration) [1]. This makes C9 the compound of choice for academic and industrial laboratories studying HOP-dependent chaperone cycling, Hsp90 co-chaperone dynamics, or the functional consequences of TPR2A-domain blockade. No ATP-competitive Hsp90 inhibitor (17-AAG, PU-H71, NVP-AUY922, ganetespib) can substitute because they bind to an entirely different site (Hsp90 N-terminal ATP pocket), and no other pyrimidotriazinedione (toxoflavin, 3-phenyltoxoflavin, 3-methyltoxoflavin, 35G8) has demonstrated HOP–Hsp90 PPI inhibition.

TNBC Research with Rapid Caspase-Independent Cytotoxicity

C9 delivers lethal-IC₅₀ of ~2 μM in MDA-MB-231 TNBC cells within 24 h, a model system where 17-AAG is ineffective even after 96 h of treatment [1]. Its caspase-independent killing mechanism further distinguishes it from all ATP-site Hsp90 inhibitors for apoptosis-pathway studies [1]. For TNBC drug discovery programs or groups studying caspase-independent cell death modalities, C9 offers a unique combination of rapid potency and a death mechanism not shared by any commercially available Hsp90 modulator.

Combination Therapy to Circumvent Hsp70 Counter-Regulation

C9's demonstrated synergy with 17-AAG (4-fold IC₅₀ reduction, from ~2 μM to ~0.50 μM) and NVP-AUY922 (2-fold reduction to ~1 μM), combined with its dominant suppression of Hsp70 overexpression, positions it as the only tool compound enabling dual Hsp90-pathway disruption without triggering the pro-survival heat shock response [1]. Researchers investigating combination strategies to circumvent Hsp70-mediated resistance in cancer should select C9 over single-agent ATP-site inhibitors or other pyrimidotriazinediones that lack this specific co-treatment profile.

Anti-Tubercular Drug Discovery via Mtb PDH Inhibition

C9 is a potent inhibitor of the M. tuberculosis pyruvate dehydrogenase complex (DlaT IC₅₀ = 40 nM; Lpd IC₅₀ = 40 nM at pH 7.0) as documented in patent US9073941 and the BindingDB database [2]. Its distinct secondary pharmacology profile (eukaryotic HOP–Hsp90 PPI) differentiates it from the equipotent 3-methyl analog (PDI inhibitor) and 3-phenyl analog (Hsp90-TPR2A Kd 585 nM), making C9 a valuable comparator compound for structure–activity relationship (SAR) campaigns aimed at improving selectivity within the pyrimidotriazinedione antitubercular series.

Application
Selection Property
Validation Focus
Chaperone biology & HOP–Hsp90 PPI studies
TPR2A-domain binding with on-target cellular specificity
Confirm HOP–Hsp90 disruption and co-chaperone dynamics
Triple-negative breast cancer cell-model studies
24 h caspase-independent cytotoxicity profile in MDA-MB-231
Verify cell death pathway and compare to ATP-site inhibitors
Combination Hsp90-pathway modulation research
Synergy with 17-AAG/NVP-AUY922 and Hsp70 suppression
Assess combination index and Hsp70 feedback in target models
M. tuberculosis PDH inhibition research
Mtb DlaT/Lpd inhibition with distinct secondary pharmacology
Profile selectivity vs. PDI and Hsp90-TPR2A analogs
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